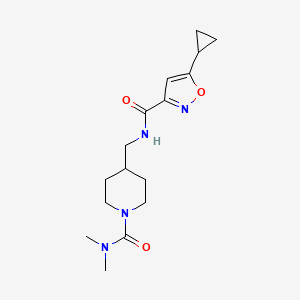

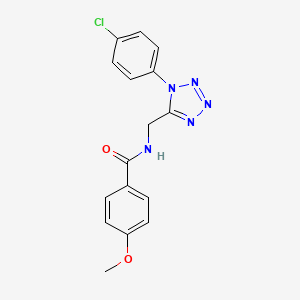

![molecular formula C16H20N2O5S B2772860 N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097931-52-5](/img/structure/B2772860.png)

N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a bifuran moiety, which is a type of aromatic compound containing two furan rings . It also seems to have a piperidine ring, which is a common motif in many pharmaceuticals, and a methanesulfonyl group, which is often seen in prodrugs due to its lability.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Bifuran moieties can participate in a variety of reactions, including electrophilic aromatic substitution . Piperidine rings can act as bases, nucleophiles, or leaving groups depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier-transform infrared spectroscopy (FTIR) can be used to analyze these properties .Scientific Research Applications

Methanesulfonamide Derivatives in Organic Synthesis

Research has shown various applications of methanesulfonamide derivatives in organic synthesis, highlighting their potential in creating pharmacologically active molecules. For example, the synthesis of nicotinum methane sulfonate from nicotine and methane sulfonic acid demonstrates the use of methanesulfonamide derivatives as catalysts in organic reactions, offering a sustainable and efficient approach to synthesizing 2-amino-3-cyanopyridines under solvent-free conditions (Tamaddon & Azadi, 2018).

Sulfonamide Compounds in Antibacterial Activity

Sulfonamide compounds, known for their broad antibacterial activity, have been studied for their structural and functional properties. Research into new sulfonamide derivatives and their metal complexes has explored their potential as antibacterial agents, showing that the ligands often have more significant activity than their metal complexes against various bacteria (Özdemir et al., 2009).

Structural Studies of Sulfonamide Derivatives

Structural studies of sulfonamide derivatives, such as nimesulide triazole derivatives, have provided insight into the supramolecular assembly of these compounds. Analyzing their crystal structures has revealed the impact of substitution on their assembly, which is crucial for understanding their pharmacological properties (Dey et al., 2015).

Methanesulfonamide Reagents in Protein Studies

Methanesulfonamide reagents have been utilized in studying proteins, such as the measurement of S-methylation of cysteine in hemoglobin following exposure to alkylating agents. This research highlights the broader application of methanesulfonamide derivatives beyond synthesis, extending into biochemistry and toxicology (Bailey et al., 1981).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that meroterpenoids isolated from fungi of the family ganoderma cochlear, which contain a similar 2,5-dihydro-2,2’-bifuran skeleton, exhibit high inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2) involved in the synthesis of lipids in the cell wall of mycobacteria .

Mode of Action

The mode of action generally involves the interaction of the compound with its target, leading to changes in the target’s function .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of the drug’s effect .

Result of Action

The torsional potential for inter-ring rotation in 2,2’-bifuran has been systematically tackled using highly accurate ab initio calculations as well as cost-effective dft methods .

Action Environment

The synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications has been reported, suggesting that environmental factors can influence the performance of bifuran-based compounds .

properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-24(20,21)18-8-6-12(7-9-18)16(19)17-11-13-4-5-15(23-13)14-3-2-10-22-14/h2-5,10,12H,6-9,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQZJQWZCDLDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

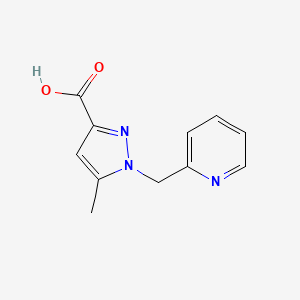

![Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate](/img/structure/B2772780.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2772785.png)

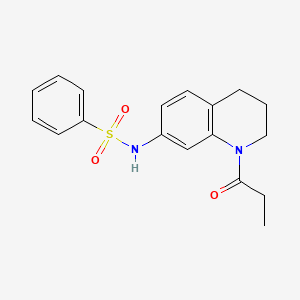

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2772788.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2772792.png)

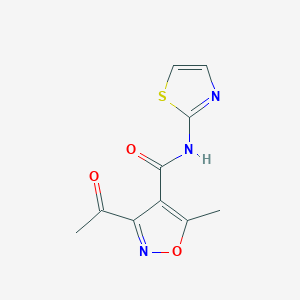

![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)

![3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772796.png)

![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)

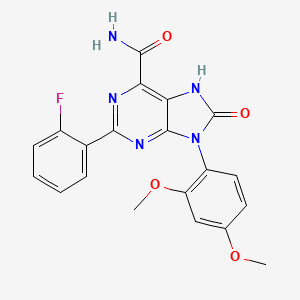

![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)